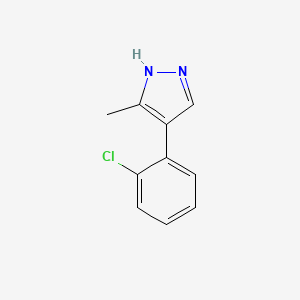

4-(2-chlorophenyl)-3-methyl-1H-pyrazole

描述

属性

IUPAC Name |

4-(2-chlorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMPGPWYKZNXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384456 | |

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

667400-39-7 | |

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods Analysis

General Synthetic Strategies for Pyrazole Derivatives

The synthesis of pyrazole derivatives, including 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, generally involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The substituents on the phenyl ring and the methyl group are introduced via the choice of starting materials.

Table 1: Common Strategies for Pyrazole Synthesis

Specific Synthesis of this compound

Cyclocondensation of 2-chlorophenylhydrazine with Acetylacetone

The most direct and widely reported method for synthesizing this compound involves the cyclocondensation of 2-chlorophenylhydrazine with acetylacetone (pentane-2,4-dione):

Step 1: Synthesis of 2-chlorophenylhydrazine

- 2-chloronitrobenzene is reduced (e.g., with iron filings and hydrochloric acid) to 2-chloroaniline.

- 2-chloroaniline is diazotized and then reduced with stannous chloride or sodium sulfite to yield 2-chlorophenylhydrazine.

Step 2: Cyclocondensation

- 2-chlorophenylhydrazine is reacted with acetylacetone in the presence of an acid catalyst (such as acetic acid or hydrochloric acid) under reflux.

- The reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Table 2: Typical Reaction Conditions

Reaction Scheme

$$

\text{2-chlorophenylhydrazine} + \text{acetylacetone} \xrightarrow{\text{acid, heat}} \text{this compound} + \text{H}_2\text{O}

$$

Mechanistic Notes

Alternative Methods

From Chalcone Derivatives

- 2-chlorophenylhydrazine can react with chalcone derivatives (α,β-unsaturated ketones) to yield pyrazole rings via Michael addition followed by cyclization.

- This method allows for additional diversity in substitution patterns but is less direct for the target compound.

From Diazo Compounds

Industrial and Green Chemistry Considerations

Research Findings and Optimization

Yield and Purity

- Yields for the hydrazine–diketone method typically range from 65–85%, depending on the purity of starting materials and reaction conditions.

- Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.

Catalysis and Reaction Time

Summary Table: Preparation Methods for this compound

化学反应分析

Types of Reactions

4-(2-chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the chlorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The products depend on the substituents introduced, such as halogenated derivatives.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(2-chlorophenyl)-3-methyl-1H-pyrazole. For instance, derivatives such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown significant inhibitory effects against glioblastoma cells, specifically targeting the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy and patient survival rates .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

Other Pharmacological Activities

Beyond anticancer properties, pyrazole derivatives exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.

- Analgesic Properties : Found to alleviate pain in preclinical models.

- Antidiabetic Effects : Some derivatives have shown promise in glucose regulation .

Case Study 1: Anticancer Efficacy in Glioblastoma

A study focused on the synthesis and evaluation of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compound 4j exhibited potent anticancer activity against glioblastoma cells while showing minimal toxicity towards non-cancerous cells. This selective activity underscores the potential for developing targeted therapies for brain tumors .

Case Study 2: Broader Pharmacological Applications

Research has indicated that pyrazoline derivatives can serve as effective agents across various therapeutic areas. For example, compounds derived from pyrazolines have been explored for their roles as cannabinoid CB1 receptor antagonists and their potential in treating conditions like epilepsy and inflammation .

作用机制

The mechanism of action of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the biological system involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chlorophenyl vs. 2-Chlorophenyl Substitution

The position of the chlorine atom on the phenyl ring significantly impacts molecular properties. For instance:

- 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: 400074-91-1) replaces the 2-chlorophenyl group with a 4-chlorophenyl substituent. This positional isomer exhibits altered electronic effects, as the para-substitution reduces steric hindrance compared to ortho-substitution. Such differences can influence binding affinity in biological systems .

- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one features dual pyrazole cores with 4-chlorophenyl groups.

Table 1: Positional Isomer Comparison

Core Structure Modifications: Pyrazole vs. Fused Heterocycles

Chromeno-Pyrazole Hybrids

The compound (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one incorporates a fused chromene ring system. However, the larger structure (molecular weight: ~300 g/mol) reduces solubility compared to simpler pyrazoles .

Pyridine-Pyrazole Hybrids

3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] replaces the pyrazole core with a pyridine ring. The pyridine nitrogen introduces basicity, altering pH-dependent solubility. This compound also features an aminoethoxymethyl side chain, which may improve bioavailability .

Table 2: Core Structure Comparison

Functional Group Variations

Sulfonamide Derivatives

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide introduces a sulfonamide group at position 1 of the pyrazole.

Aminated Pyrazoles

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine features an amine group at position 5. The amine enhances hydrogen-bonding capacity, which could improve target selectivity in drug design .

生物活性

4-(2-Chlorophenyl)-3-methyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a substituted pyrazole with the following chemical structure:

This compound's structure contributes to its biological activity, particularly in the context of medicinal chemistry.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of pyrazole derivatives were tested for their ability to inhibit these cytokines, showing up to 85% inhibition at certain concentrations compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Pyrazole Derivative A | 61% | 76% |

| Pyrazole Derivative B | 85% | 93% |

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been widely documented. This compound and its derivatives have shown activity against various bacterial strains, including E. coli and S. aureus. A study reported that specific pyrazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic |

|---|---|---|

| E. coli | 40 | Ciprofloxacin |

| S. aureus | 50 | Ceftriaxone |

3. Anticancer Activity

The anticancer potential of pyrazoles is another area of interest. Research indicates that certain derivatives can induce apoptosis in cancer cells. For example, one study highlighted a derivative that significantly reduced cell viability in MCF-7 breast cancer cells, demonstrating an IC50 value comparable to known anticancer agents .

Case Study 1: Anti-inflammatory Efficacy

A recent study synthesized several pyrazole derivatives, including those based on this compound, and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that these compounds could reduce inflammation effectively, with some showing results comparable to indomethacin.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various pyrazole derivatives against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. The study found that certain derivatives exhibited potent antibacterial activity, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

常见问题

Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Mannich reactions or cyclocondensation of hydrazines with diketones. Key steps include:

- Precursor preparation : Use 2-chlorobenzaldehyde and methyl-substituted hydrazines as starting materials.

- Cyclization : Optimize solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) to enhance pyrazole ring formation .

- Purification : Employ column chromatography or recrystallization to isolate the target compound.

Systematic optimization involves: - Reaction monitoring : Thin-layer chromatography (TLC) to track intermediates .

- Yield improvement : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to hydrazine) and reflux time (6–12 hours) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 2.3 ppm (CH₃), δ 7.2–7.6 ppm (aromatic protons) | Confirm substituent positions . |

| ¹³C NMR | δ 120–140 ppm (pyrazole carbons), δ 140–150 ppm (chlorophenyl carbons) | Verify aromatic ring connectivity . |

| IR | 1600–1650 cm⁻¹ (C=N stretch) | Identify pyrazole ring formation . |

| X-ray crystallography | Dihedral angle between pyrazole and chlorophenyl (~15–25°) | Resolve 3D structure and packing . |

Q. What are the standard biological assays used to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

- Enzyme inhibition : Kinase or cyclooxygenase (COX) assays with IC₅₀ determination .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict solubility (LogP ~3.2) and metabolic stability .

Advanced Research Questions

Q. How can computational methods like quantum mechanical calculations enhance the design of derivatives or predict reactivity?

- Methodological Answer :

- Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Docking studies : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .

- Transition state analysis : IRC (intrinsic reaction coordinate) calculations to optimize reaction pathways (e.g., cyclization barriers) .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound's biological activity?

- Methodological Answer :

- Systematic variation : Synthesize analogs with controlled substitutions (e.g., -OCH₃ at position 4 vs. -NO₂) to isolate electronic effects .

- Assay validation : Compare results across multiple assays (e.g., cell-based vs. enzymatic) to rule out false positives .

- Meta-analysis : Use statistical tools (e.g., PCA) to reconcile discrepancies in IC₅₀ values from independent studies .

Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or side-product formation?

- Methodological Answer :

- Intermediate stabilization : Protect reactive groups (e.g., amine protection with Boc groups) during chlorophenyl substitution .

- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., nitration) .

- In situ monitoring : Use ReactIR to detect transient intermediates and adjust conditions dynamically .

Q. How can researchers elucidate the compound's interactions with biological targets at the molecular level?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) for target proteins .

- Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes to identify key hydrogen bonds (e.g., pyrazole N-H with Asp49 in COX-2) .

- Mutagenesis studies : Validate binding residues (e.g., Ala-scanning of catalytic sites) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported anti-inflammatory activity across studies?

- Methodological Answer :

- Standardize models : Use identical murine models (e.g., carrageenan-induced paw edema) and dosages (10 mg/kg) .

- Control variables : Account for solvent effects (DMSO vs. saline) on bioavailability .

- Meta-regression : Corrogate data with structural parameters (e.g., Hammett σ values) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。